molecular formula C17H19FO3 B8513377 6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-33-8

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8513377
M. Wt: 290.33 g/mol
InChI Key: MDPQOWICBAVSNW-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

A mixture of 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 62, 3.42 g, 16.4 mmol) and methyl acrylate (3.26 mL, 36.1 mmol) in 2-Me THF (15 mL) was cooled to 0° C. Potassium tert-butoxide (2.21 g, 19.71 mmol) was added in portions. After stirring for 1 h at r.t., water (22.5 mL) and KOH (0.921 g, 16.4 mmol) were added and the mixture was heated at reflux for 4.5 h. The mixture was allowed to cool to r.t. and brine was added. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to yield 3.14 g (66% yield) of the title compound which was used in the next step without further purification: 1H NMR (400 MHz, CDCl3) δ 1.82-1.91 (m, 2 H), 2.13-2.27 (m, 4 H), 2.41-2.52 (m, 2 H), 2.70 (dt, 2 H), 3.16 (s, 2 H), 4.11-4.17 (m, 2 H), 4.60 (t, 1 H), 4.72 (t, 1 H), 7.21-7.27 (m, 2 H), 7.39 (dd, 1 H); MS (ES+) m/z 291 [M+H]+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.921 g
Type
reactant
Reaction Step Four
Name
Quantity
22.5 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1.[C:16]([O:20]C)(=O)[CH:17]=[CH2:18].[CH3:22][C:23](C)([O-])C.[K+].[OH-].[K+]>[Cl-].[Na+].O.O>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:18][CH2:17][C:16](=[O:20])[CH2:23][CH2:22]3)[C:12]2=[O:15])=[CH:8][CH:7]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Name
Quantity
3.26 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
2-Me THF
Quantity
15 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.21 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
0.921 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
22.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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